Linifolin A

Description

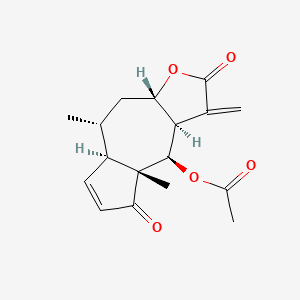

Structure

2D Structure

Properties

IUPAC Name |

(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975281 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10180-86-6, 5988-99-8 | |

| Record name | HELANIN ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linifoline A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies in Phytochemical Investigation and Isolation of Linifolin a

Extraction and Pre-Fractionation Techniques

The initial step in the isolation of Linifolin A typically involves the extraction of plant material to obtain a crude extract containing a wide array of compounds. Various solvents and methods can be employed depending on the polarity and nature of the target compound and the plant matrix. For instance, methanol (B129727) has been used for the extraction of compounds from Abelmoschus esculentus (okra) leaves and fruits, where this compound was identified nih.gov. Similarly, methanolic and ethanolic extracts of Eruca sativa have been prepared for phytochemical screening researchgate.netmdpi.com. Dichloromethane (DCM) has also been used for extraction in phytochemical studies of Dais cotinifolia core.ac.uk.

Following the initial extraction, pre-fractionation techniques may be applied to reduce the complexity of the crude extract and remove major interfering compounds. This can involve methods such as liquid-liquid partitioning or passage through a short column with an adsorbent like aluminum oxide core.ac.uk.

Chromatographic Separation and Purification Strategies

Chromatographic methods are essential for separating this compound from other compounds in the pre-fractionated extract to obtain it in a purified form. A combination of different chromatographic techniques is often employed to achieve the desired purity.

Column Chromatography

Column chromatography is a widely used technique for the initial separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of isolating natural products, silica (B1680970) gel is a common stationary phase. Elution is performed using a gradient of solvents of increasing polarity to separate compounds based on their affinity to the stationary phase. Column chromatography procedures have been employed in the isolation of secondary metabolites, including terpenes like this compound, from plant species core.ac.ukresearchgate.net.

Preparative Centrifugal Thin-Layer Chromatography

Preparative centrifugal thin-layer chromatography (PCTLC) is a technique that utilizes centrifugal force to enhance the separation speed and efficiency compared to traditional thin-layer chromatography (TLC). It is particularly useful for the purification of small to moderate amounts of compounds. This method has been applied in the isolation procedures for compounds from plants core.ac.uk.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is a high-resolution chromatographic technique used for the final purification of compounds. It offers excellent separation efficiency and is suitable for obtaining highly pure samples. This method involves injecting the sample onto an HPLC column and eluting the compounds using a specific mobile phase gradient at controlled flow rates and temperatures. Semi-preparative HPLC has been utilized in the isolation and purification of natural products core.ac.uk. For example, UHPLC systems with C18 columns have been used for the separation of compounds, including this compound, from plant extracts nih.gov.

Spectroscopic Characterization and Structure Elucidation

Once this compound is isolated in a pure form, spectroscopic techniques are employed to determine its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool in the identification and characterization of this compound. It provides information about the molecular weight and fragmentation pattern of the compound, which is essential for determining its structure. Early studies utilized mass spectral properties to characterize sesquiterpene lactones, including this compound. ucl.ac.uk The mass spectrum of a related lactone showed a molecular peak at m/z 308 and characteristic fragments at m/z 266 (M - 42), 260 (M - 48), 248 (M - 60), and 43 (CH₃CO⁺), which are indicative of specific structural features like a γ-lactone ring and an acetate (B1210297) group. cas.cz While specific mass spectral data for this compound itself were not detailed in all sources, MS is consistently listed as a primary method for its characterization alongside techniques like NMR. ucl.ac.ukcore.ac.uk

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary structural information about this compound. UV-Vis spectroscopy is useful for detecting conjugated double bond systems and other chromophores within organic compounds. core.ac.ukuct.ac.za UV spectra of compounds like this compound are typically recorded using solvents such as methanol. ucl.ac.uk IR spectroscopy, on the other hand, detects the vibrational and rotational modes of molecular species, providing insights into the functional groups present. core.ac.ukuct.ac.za IR spectra of sesquiterpene lactones, including those related to this compound, often show characteristic bands corresponding to functional groups such as hydroxyl (O-H), γ-lactone (C=O), and ketone (C=O) moieties. ucl.ac.ukcas.cz For instance, IR spectra of related lactones have shown bands at 3560, 3470 cm⁻¹ (hydroxyl), 1758 cm⁻¹ (γ-lactone), and 1735 cm⁻¹ (five-membered ring ketone). cas.cz IR spectra are commonly recorded using techniques like preparing the sample as a surface film on potassium bromide (KBr) discs. ucl.ac.uk

High-Resolution Mass Spectrometry for Profiling and Identification (e.g., LC-HRMS/MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC), such as LC-HRMS/MS, is a powerful technique for the comprehensive profiling and identification of phytochemicals, including this compound, in complex plant extracts. nih.govresearchgate.netmdpi.comnih.govscispace.commdpi.com LC-HRMS/MS allows for the separation of numerous compounds in a mixture before they are introduced into the mass spectrometer, providing accurate mass measurements and fragmentation data. mdpi.comcore.ac.uk This technique is particularly advantageous for non-targeted analyses, enabling the identification of both known and previously unreported compounds within a sample. mdpi.comscispace.com

Studies utilizing LC-HRMS/MS have successfully identified this compound in extracts of Eruca sativa and Abelmoschus esculentus. nih.govresearchgate.netresearchgate.netmdpi.comnih.govscispace.comresearchgate.net For example, LC-HRMS/MS analysis of A. esculentus extracts led to the annotation of seventy-four metabolites, including this compound, highlighting the technique's ability to reveal a diverse range of compounds. nih.govresearchgate.net Similarly, HR-LC/MS analysis of E. sativa crude extract identified this compound among numerous other phytochemicals. researchgate.netmdpi.comnih.govscispace.comresearchgate.net The accurate mass and isotopic reliability provided by HRMS techniques like Time-of-Flight (TOF) contribute significantly to the confident identification of compounds like this compound. core.ac.uk

The application of LC-HRMS/MS in phytochemical investigations allows for detailed metabolic profiling, providing a comprehensive view of the chemical composition of plant sources containing this compound. mdpi.comuct.ac.za This detailed profiling is invaluable for understanding the phytochemistry of these plants and identifying the presence of specific compounds like this compound. nih.govresearchgate.netmdpi.com

Biosynthesis and Metabolic Pathways of Linifolin a

Proposed Biosynthetic Origin and Precursors

The biosynthesis of sesquiterpene lactones, including linifolin A, originates from farnesyl pyrophosphate (FPP). mdpi.comtandfonline.com FPP is a universal precursor for sesquiterpenes and is synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway, which is primarily localized in the cytosol of plant cells. nih.govmdpi.com While the MVA pathway is the main source for sesquiterpenes, in some cases, the plastidic MEP pathway can also contribute IPP and DMAPP, suggesting potential transport between cellular compartments. nih.gov

The initial step in sesquiterpene lactone biosynthesis involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs). mdpi.comtandfonline.com This cyclization leads to the formation of various sesquiterpene hydrocarbon backbones. tandfonline.commdpi.com For many sesquiterpene lactones found in the Asteraceae family, the germacrene backbone, specifically germacrene A, is a common intermediate, produced by germacrene A synthase (GAS). tandfonline.comgoogle.com Following the formation of the hydrocarbon backbone, a series of oxidation and hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes, are involved in the subsequent steps of sesquiterpene lactone biosynthesis. mdpi.comtandfonline.com These modifications can include the formation of hydroxyl, keto, and carboxyl groups, as well as lactone ring closure and skeletal rearrangements. tandfonline.com

Relationship to Mexicanin I in Helenanolide Biogenesis

This compound belongs to the helenanolide group of sesquiterpene lactones. Helenanolides are characterized by a specific structural motif and are prevalent in certain plant genera, particularly within the Asteraceae family. mdpi.comslideheaven.com Mexicanin I is another well-known helenanolide. slideheaven.comnih.gov Studies on the synthesis of helenanolides, including both Mexicanin I and this compound, have contributed to understanding their potential biogenetic relationship. researchgate.net While specific enzymatic steps directly linking the biosynthesis of Mexicanin I and this compound are not extensively detailed in the provided search results, their co-occurrence in plants and shared structural features as helenanolides suggest a common or closely related biosynthetic origin from a helenanolide precursor. slideheaven.com The biogenetic schemes for sesquiterpene lactones in Asteraceae often propose common precursors for different structural types within the family. tandfonline.comslideheaven.com

Enzymology and Catalytic Steps Involved in Terpenoid Synthesis

The biosynthesis of terpenoids, including sesquiterpenes like this compound, involves a cascade of enzymatic reactions. The key enzymes are terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), along with other modifying enzymes such as alcohol dehydrogenases and reductases. mdpi.comtandfonline.com

Sesquiterpene synthases (STPSs) catalyze the initial cyclization of FPP to form diverse sesquiterpene skeletons. mdpi.comtandfonline.commdpi.com These enzymes are typically localized in the cytosol and can often produce multiple sesquiterpene products from a single substrate. nih.govmdpi.comtandfonline.com The structural diversity of sesquiterpenes is largely attributed to the varied cyclization and rearrangement reactions catalyzed by different STPSs. mdpi.com

Following the cyclization step, cytochrome P450 enzymes play a crucial role in functionalizing the hydrocarbon skeletons through oxidation reactions, such as hydroxylations. mdpi.comtandfonline.com In the context of sesquiterpene lactone biosynthesis, specific CYPs are involved in the oxidation of the sesquiterpene backbone, leading to the formation of functional groups necessary for lactone ring formation and further modifications. tandfonline.com For example, germacrene A oxidase (GAO), a cytochrome P450 enzyme, is involved in the oxidation of germacrene A to germacrene A acid, a precursor for certain sesquiterpene lactones. google.com The diversity and broad enzymatic activity of STPSs and CYPs contribute significantly to the vast array of sesquiterpene lactone structures found in nature. mdpi.com Other enzymes, such as dehydrogenases and acyl transferases, can further modify the sesquiterpene skeleton, adding to the structural complexity. mdpi.com

Broader Context of Sesquiterpene Biosynthesis Pathways in Plants

Sesquiterpene biosynthesis in plants is a complex process integrated within the broader network of terpenoid metabolism. acs.orgmdpi.com Terpenoids are a large and diverse class of natural products derived from isoprene (B109036) units. acs.org In plants, the precursors IPP and DMAPP are supplied by two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidic 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govmdpi.com While monoterpenes and diterpenes are typically derived from the MEP pathway in plastids, sesquiterpenes are predominantly synthesized in the cytosol from precursors provided by the MVA pathway. nih.govresearchgate.net

The biosynthesis of sesquiterpenes begins with the head-to-tail condensation of two molecules of IPP and one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FDS), to form FPP. mdpi.com FPP then serves as the substrate for various sesquiterpene synthases, leading to the formation of numerous sesquiterpene hydrocarbons. mdpi.comtandfonline.commdpi.com These hydrocarbons can then undergo further enzymatic modifications, including oxidations, reductions, and acylations, to yield the diverse array of sesquiterpenoids, such as sesquiterpene lactones like this compound. mdpi.comtandfonline.com

Total Synthesis and Derivatization Strategies for Linifolin a

Stereocontrolled Total Synthesis Approaches

Stereocontrolled synthesis aims to selectively produce a single stereoisomer or a desired mixture of stereoisomers. For Linifolin A, this is crucial due to the multiple chiral centers present in the molecule.

Synthetic Routes from Hydroazulenone Intermediates

One prominent strategy for the stereocontrolled synthesis of this compound involves the use of hydroazulenone intermediates. This approach leverages the inherent ring system of hydroazulenes to build the core structure of the molecule with defined stereochemistry. Studies have described syntheses starting from hydroazulenone precursors, which are then elaborated through a series of transformations to construct the complete this compound skeleton researchgate.netresearchgate.netacs.orgmolaid.comresearchgate.net. This route has been successfully applied in the synthesis of racemic mixtures of this compound and related helenanolides researchgate.netacs.org.

Utilization of Key Epoxy Alcohol Precursors

Key epoxy alcohol intermediates play a significant role in some stereocontrolled total synthesis routes to this compound. These precursors contain an epoxide functionality and a hydroxyl group in specific positions, which can be selectively manipulated to introduce oxygen atoms and control the stereochemistry at adjacent carbons. The epoxide ring opening, for instance, can be directed to achieve desired stereochemical outcomes. The synthesis described by Grieco and coworkers utilized a key epoxy alcohol intermediate in their route to dl-Linifolin A researchgate.netacs.org.

Chemical Conversions and Functional Group Transformations (e.g., Acetylation)

Various chemical conversions and functional group transformations are essential in the total synthesis of this compound to build the complete molecular framework and introduce the necessary functionalities. These steps include reactions such as lactone formation, oxidation, reduction, and the introduction of the exocyclic methylene (B1212753) group. Acetylation is a specific functional group transformation mentioned in the context of this compound synthesis. In some routes, acetylation of a precursor molecule, such as mexicanin I, is the final step to obtain this compound researchgate.netacs.org. This highlights the role of targeted functional group interconversions in completing the synthesis.

Enantiospecific Synthetic Methodologies

Enantiospecific synthesis aims to synthesize a single enantiomer of a chiral compound from a chiral starting material or using chiral reagents/catalysts, where the stereochemistry of the starting material or reagent dictates the stereochemistry of the product. Enantiospecific approaches to pseudoguaianolides, the class of compounds to which this compound belongs, have been explored. One formal enantiospecific synthesis of pseudoguaianolides, including this compound, has been reported starting from (-)-camphor (B167293) researchgate.netubc.caresearchgate.net. This approach demonstrates the possibility of accessing enantiomerically pure this compound through carefully designed synthetic sequences originating from chiral starting materials.

Synthesis of Structural Analogues and Derivatives for Mechanistic Studies

The synthesis of structural analogues and derivatives of this compound is important for understanding the relationship between its structure and potential biological activities, as well as for exploring alternative synthetic routes. By modifying specific parts of the this compound structure, researchers can investigate the impact of these changes on its properties and reactivity. Although specific examples of this compound analogues for mechanistic studies were not detailed in the search results, the general principle of synthesizing derivatives to study structure-activity relationships and reaction mechanisms is a common practice in natural product synthesis cabidigitallibrary.org. The synthesis of derivatives can involve modifications of the lactone ring, the exocyclic methylene group, or the substitution pattern on the hydroazulene core.

Data Tables

While detailed step-by-step yield data for a complete this compound synthesis across all reported routes is not comprehensively available in the provided snippets, the following table illustrates key transformations and intermediates mentioned in the context of its synthesis, particularly from the Grieco route.

| Transformation/Intermediate | Precursor | Product/Outcome | Notes | Source |

| Starting material for dl-helenanolides synthesis | Hydroazulenone 4 | Key epoxy alcohol 9 | Stereocontrolled approach. | researchgate.netacs.org |

| Epoxide opening of key epoxy alcohol 9 | Epoxy alcohol 9 | Tricyclic lactone 23 | Using dilithioacetate. | acs.org |

| Reduction of ketone 25 | Ketone 25 (derived from lactone 23) | Intermediate 24 | Step in the synthesis sequence. | acs.org |

| Cleavage of benzyl (B1604629) ether in 24 | Intermediate 24 | Precursor to dl-mexicanin I | Followed by α-methylenation and oxidation. | acs.org |

| Acetylation of mexicanin I | dl-Mexicanin I | dl-Linifolin A | Final step in one synthesis route. | researchgate.netacs.org |

| Starting material for enantiospecific synthesis | (-)-Camphor | Formal enantiospecific synthesis of (+)-Linifolin A | Approach to pseudoguaianolides. | researchgate.netubc.ca |

Molecular Mechanisms of Action and Cellular Target Identification of Linifolin a

Modulation of Key Cellular Signaling Pathways

Linifolin A has demonstrated the ability to influence crucial signaling pathways that govern cell survival, growth, and differentiation.

Induction of Apoptosis in Neoplastic Cell Lines

Research indicates that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines nih.govresearchgate.netresearchgate.netresearchgate.net. This effect is achieved by affecting key signaling pathways that regulate cell growth and death nih.govresearchgate.netresearchgate.netresearchgate.net. The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a primary focus in cancer therapy development nih.govresearchgate.netresearchgate.netresearchgate.net.

Pathways Affecting Cell Growth and Death Regulation

This compound influences signaling pathways that control the balance between cell growth and death nih.govresearchgate.netresearchgate.netresearchgate.net. By modulating these pathways, this compound can inhibit uncontrolled cell proliferation, a hallmark of cancer nih.govresearchgate.netresearchgate.netresearchgate.net. This regulatory effect on cell growth and death pathways underscores its potential as a candidate for cancer therapy nih.govresearchgate.netresearchgate.netresearchgate.net.

Inhibition of Cancer Stem Cell Proliferation

Studies suggest that this compound may possess the potential to inhibit cancer stem cells and reduce tumor proliferation nih.govresearchgate.net. Cancer stem cells are a subpopulation of cancer cells believed to be responsible for tumor initiation, growth, recurrence, and metastasis. Inhibiting the proliferation of these cells is a promising strategy in cancer treatment nih.gov. This compound's potential in disrupting tumorsphere formation further supports its inhibitory effect on cancer stem cells nih.govresearchgate.net.

Anti-Inflammatory Mechanisms

This compound has also exhibited significant anti-inflammatory properties.

Reduction of Pro-inflammatory Cytokine Levels

This compound has demonstrated the ability to reduce the levels of pro-inflammatory cytokines nih.govresearchgate.netresearchgate.netresearchgate.net. Pro-inflammatory cytokines are signaling molecules that play a crucial role in initiating and amplifying inflammatory responses. By reducing the levels of these cytokines, this compound may help to mitigate inflammation nih.govresearchgate.netresearchgate.netresearchgate.net. This suggests its potential use in the treatment of inflammatory diseases nih.govresearchgate.netresearchgate.netresearchgate.net.

Enzymatic and Protein Target Interactions

The biological activities of this compound are mediated through its interactions with various enzymatic and protein targets. While specific detailed studies on this compound's interactions may be limited, its classification as a sesquiterpene lactone and its observed effects suggest potential mechanisms. Sesquiterpene lactones, in general, can interact with biological molecules, potentially forming Michael adducts with sulfhydryl or amino groups of proteins cabidigitallibrary.org.

Research on sesquiterpene lactones, including Linifolin, has shown effects on enzymatic systems. For instance, some sesquiterpene lactones have been observed to affect antioxidant enzyme systems and drug-metabolizing enzymes in rat liver and kidney, influencing the activity of enzymes like glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), catalase (CAT), and superoxide (B77818) dismutase (SOD), as well as cytochrome P450 content and the activity of associated reductases and transferases sci-hub.sethieme-connect.comresearchgate.net. Linifolin itself was noted to moderately increase total GPx activity in rat liver sci-hub.sethieme-connect.com.

Molecular docking studies, while sometimes focusing on related compounds or broader categories, can provide insights into potential protein interactions. For example, in studies investigating the anti-adhesion and antibiofilm activity of Eruca sativa extract, which contains this compound, molecular docking analysis was used to show interactions of phytochemicals with bacterial adhesion proteins like Sortase A, EspA, OprD, and type IV b pilin (B1175004) researchgate.netnih.gov. These studies suggest that compounds within such extracts, including potentially this compound, can interact with specific proteins, influencing biological processes like bacterial adhesion and biofilm formation researchgate.netnih.gov.

Further detailed investigations are necessary to fully elucidate the specific enzymatic and protein targets with which this compound interacts and the precise mechanisms underlying these interactions ontosight.ai.

Inhibition of Drug-Metabolizing Enzymes (e.g., CYP450, NADPH-CYP450 Reductase, Aniline (B41778) Hydroxylase, Aniline Demethylase, Glutathione S-Transferase)

Studies have investigated the effects of sesquiterpene lactones, including this compound, on drug-metabolizing enzymes in rat liver and kidney. This compound was identified as one of the most active compounds tested in affecting these enzymes. capes.gov.brresearchgate.netthieme-connect.com

In vivo experiments in rats demonstrated that this compound, among other sesquiterpene lactones, caused a decrease in hepatic cytochrome P450 content. capes.gov.brresearchgate.netthieme-connect.com Furthermore, it reduced the activity of NADPH-cytochrome P450 reductase, aminopyrine (B3395922) demethylase, aniline hydroxylase, and glutathione-S-transferase in the liver. capes.gov.brresearchgate.netthieme-connect.com The effects observed in the kidney were less pronounced compared to the liver. capes.gov.brresearchgate.netthieme-connect.com

The inhibition of these enzymes by this compound suggests a potential for interaction with the metabolism of other compounds or drugs that are substrates for these enzymatic systems.

Data Table: Effect of this compound on Hepatic Drug-Metabolizing Enzymes in Rats

| Enzyme | Effect of this compound (Hepatic) | Source |

| Cytochrome P450 | Decreased content | capes.gov.brresearchgate.netthieme-connect.com |

| NADPH-Cytochrome P450 Reductase | Reduced activity | capes.gov.brresearchgate.netthieme-connect.com |

| Aniline Hydroxylase | Reduced activity | capes.gov.brresearchgate.netthieme-connect.com |

| Aminopyrine Demethylase | Reduced activity | capes.gov.brresearchgate.netthieme-connect.com |

| Glutathione S-Transferase | Reduced activity | capes.gov.brresearchgate.netthieme-connect.com |

Interaction with Bacterial Adhesion Proteins and Inhibition of Biofilm Formation

Recent research, utilizing in silico approaches such as molecular docking analysis, has explored the potential of natural compounds, including this compound, to interact with bacterial adhesion proteins and inhibit biofilm formation. mdpi.comresearchgate.netresearchgate.net

In a study investigating the antibiofilm activity of Eruca sativa extract against food-borne bacteria, this compound was identified as one of the phytochemical constituents. mdpi.comresearchgate.netmdpi.com Molecular docking analysis was performed to predict the binding affinity of these phytochemicals to key adhesion proteins in various food-borne bacteria, including Sortase A (Staphylococcus aureus), EspA (Escherichia coli), OprD (Pseudomonas aeruginosa), and type IV b pilin (Salmonella enterica ser. typhi). mdpi.comresearchgate.netresearchgate.net

The molecular docking results indicated that this compound showed binding affinities to these bacterial adhesion proteins. mdpi.com Lower binding energy values in molecular docking suggest higher binding affinity between the ligand (this compound) and the target protein. mdpi.com The binding energies for this compound against the tested bacterial adhesion proteins were reported as follows:

Data Table: Predicted Binding Energies of this compound to Bacterial Adhesion Proteins (In Silico)

| Bacterial Species | Adhesion Protein | Predicted Binding Energy (kcal/mol) | Source |

| Staphylococcus aureus | Sortase A | -7.7 | mdpi.com |

| Escherichia coli | EspA | -8.0 | mdpi.com |

| Pseudomonas aeruginosa | OprD | -7.2 | mdpi.com |

| Salmonella enterica ser. typhi | Type IV b pilin | -6.2 | mdpi.com |

These in silico findings suggest a potential mechanism by which this compound might contribute to the inhibition of bacterial adhesion, which is the initial step in biofilm development. mdpi.comresearchgate.net Inhibiting these adhesion proteins could lead to the disruption of biofilm formation and potentially reduce bacterial virulence factors. mdpi.comresearchgate.net

Computational Chemistry and in Silico Approaches for Linifolin a Research

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking simulations are a fundamental in silico technique used to predict the preferred orientation and binding affinity of a ligand (such as Linifolin A) to a specific protein target. This method helps in understanding the potential interactions at the molecular level and estimating the strength of the complex formed. Studies on this compound have frequently employed molecular docking to investigate its interactions with key enzymes involved in inflammatory pathways, particularly Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). nih.govucl.ac.uknews-medical.netresearchgate.netnih.gov

Research has shown that this compound exhibits binding affinity for both COX-2 and 5-LOX, suggesting its potential as a dual inhibitor of these enzymes, which are crucial mediators of inflammation. nih.govucl.ac.uknews-medical.netresearchgate.netnih.gov Specific docking studies have provided quantitative data on the predicted binding energies of this compound with these targets. For instance, one study reported binding energies of -7.85 kcal/mol for COX-2 and -7.02 kcal/mol for 5-LOX, calculated using AutoDock Vina. researchgate.net Another study, using AutoDock 4.2, reported binding energies of -8.02 Kcal/mol for COX-2 and -10.45 Kcal/mol for 5-LOX for alpha-amyrin, highlighting the variation in scores depending on the software and methodology used, but consistently indicating favorable binding to these targets. nih.gov

These docking simulations provide valuable information about the potential binding modes and key residues involved in the interaction between this compound and its targets, guiding further investigations into its anti-inflammatory mechanisms.

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. researchgate.net MD simulations allow researchers to observe the fluctuations and conformational changes of both the protein and the bound ligand in a simulated physiological environment. nih.govnih.govyoutube.comyoutube.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. ucl.ac.ukresearchgate.net Computational methods play a significant role in SAR analysis by allowing for the systematic investigation of how modifications to the chemical structure of this compound might affect its binding affinity and predicted biological activity.

Through in silico SAR studies, researchers can identify key structural features or functional groups within the this compound molecule that are essential for its interaction with targets like COX-2 and 5-LOX. ucl.ac.ukresearchgate.net By analyzing the binding modes from docking simulations and the stability from MD simulations, specific atoms or groups involved in crucial interactions (e.g., hydrogen bonding, hydrophobic contacts) can be identified. researchgate.net This information is invaluable for guiding the rational design of potential analogs with improved potency or selectivity. Computational SAR can help prioritize which structural modifications are most likely to enhance the desired activity before experimental synthesis and testing are performed. ucl.ac.ukresearchgate.net

Structure-Toxicity Relationship (STR) Modeling

Structure-Toxicity Relationship (STR) modeling is a computational approach used to predict the potential toxicity of a compound based on its chemical structure. researchgate.net Similar to SAR, STR models identify structural features or alerts that are associated with known toxic effects. nih.govresearchgate.netmdpi.comljmu.ac.uklimav.orgnih.gov

In silico STR modeling has been applied to this compound to predict potential toxic liabilities. researchgate.net Tools and databases like ProTox-II are commonly used for this purpose, providing predictions for various toxicity endpoints based on the compound's structure. researchgate.net These predictions can help in the early assessment of the safety profile of this compound and identify potential structural alerts that might contribute to toxicity. nih.govresearchgate.netlimav.org This information is important for risk assessment and for guiding any potential modifications to the structure to mitigate toxicity while retaining desired activity.

Prediction of Biological Activities (e.g., using Prediction of Activity Spectra for Substances (PASS) algorithms)

Computational tools like Prediction of Activity Spectra for Substances (PASS) are used to predict the full spectrum of potential biological activities for a given compound based on its structural formula. researchgate.netresearchgate.net PASS predicts the likelihood of a compound exhibiting certain biological effects based on a large database of known structure-activity relationships. researchgate.netresearchgate.netnih.gov

PASS analysis has been applied to this compound to predict its diverse biological activities. researchgate.net The predictions are typically presented as a list of potential activities with associated probability scores (Pa, probability to be active; Pi, probability to be inactive). researchgate.net A higher Pa value indicates a greater likelihood of the predicted activity being present. This in silico method can suggest a wide range of potential therapeutic applications or biological effects for this compound, beyond those initially hypothesized, based solely on its chemical structure. researchgate.netresearchgate.netnih.gov This can help prioritize experimental testing for predicted activities with high probability scores.

In Silico Screening for Potential Biological Targets and Pathways

In silico screening methods are used to identify potential biological targets and pathways that a compound might interact with or modulate. nih.gov These methods involve screening a compound against databases of protein structures or pathways to identify potential binding partners or affected biological processes.

For this compound, in silico screening, often coupled with molecular docking, has been instrumental in identifying COX-2 and 5-LOX as key potential targets, supporting its observed or predicted anti-inflammatory activity. nih.govucl.ac.uknews-medical.netresearchgate.netnih.gov Beyond specific enzyme targets, in silico methods can also suggest broader biological pathways that might be influenced by this compound based on the properties of its predicted targets or its structural similarity to compounds known to affect certain pathways. nih.gov This allows for a more comprehensive understanding of the potential biological impact of this compound and can guide further research into its mechanisms of action at a systems level.

Advanced Research Perspectives and Future Directions for Linifolin a

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Roles

A comprehensive understanding of Linifolin A's biological roles necessitates the integration of multi-omics data. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are crucial for unraveling the complex interactions between different biomolecules within a biological system nih.gov. While traditional single-omics methods offer detailed insights, they often lack the necessary information for a complete understanding of dynamic biological processes nih.gov. Integrating multi-omics data allows researchers to explore biological systems as interconnected networks, providing a holistic view and enabling the validation of individual findings while reducing the risk of false positives nih.gov.

Design and Synthesis of Mechanistic Probes and Biologically Active Analogues

The design and synthesis of mechanistic probes and biologically active analogues represent a significant future direction for this compound research. The total synthesis of (-)-linifolin A has been reported, indicating the feasibility of creating this molecule in a laboratory setting acs.orgacs.org. Building upon synthetic methodologies, researchers can design and synthesize analogues of this compound with modified structures to investigate structure-activity relationships.

The relatively simple structure of related compounds has been suggested to facilitate the synthesis of the compound and its synthetic analogues for bioactivity assays core.ac.uk. This suggests that this compound's core structure could serve as a scaffold for generating a library of analogues. These analogues can be designed to enhance specific biological activities, improve stability, or reduce potential off-target effects.

Mechanistic probes, which are chemically modified versions of a compound used to study its biological mechanism, can also be synthesized. These probes might involve the incorporation of tags for imaging or affinity purification, allowing researchers to identify and characterize the cellular targets of this compound. In silico studies, such as molecular docking and binding free energy calculations, can play a crucial role in the design process, helping to predict the binding affinity and interactions of this compound and its analogues with potential target molecules researchgate.netresearchgate.net. This computational guidance can prioritize the synthesis of promising candidates. The development of such probes and analogues will be instrumental in dissecting the precise molecular pathways through which this compound exerts its effects.

Role of this compound in Plant Defense Mechanisms and Chemotaxonomy

This compound is a natural product found in various plant species, notably within the Asteraceae and Thymelaeaceae families researchgate.netresearchgate.netresearchgate.net. Its presence in plants suggests a potential role in plant defense mechanisms. Plants have evolved diverse chemical defense strategies to protect themselves against herbivores, pathogens, and environmental stresses researchgate.netdokumen.pub. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to possess various biological activities, including antifeedant properties against insects researchgate.net.

Research into the role of this compound in plant defense could involve studying its effects on common plant pests and pathogens. Investigating the concentration of this compound in different plant tissues or in response to herbivory or infection could provide insights into its defensive function. The variability in the chemical composition of plants, including the presence and concentration of compounds like this compound, can also be relevant to chemotaxonomy – the classification of organisms based on their chemical constituents researchgate.netslideheaven.com. Analyzing the distribution of this compound across different species and populations could contribute to understanding evolutionary relationships and taxonomic classifications within the plant families where it is found researchgate.net. Chemical differences in plant compounds can arise from defense pressures, genetic drift, or pleiotropic effects slideheaven.com. Therefore, studying this compound in the context of plant defense and chemotaxonomy can provide valuable ecological and evolutionary insights.

Development of Advanced In Vitro Models for Pathway Validation

The development and utilization of advanced in vitro models are essential for validating the biological pathways influenced by this compound. While studies have demonstrated this compound's effects in various cancer cell lines and its anti-inflammatory properties in vitro researchgate.net, more sophisticated models can provide deeper mechanistic understanding.

Advanced in vitro models could include co-culture systems that mimic the cellular environment more closely, 3D cell cultures that better replicate tissue architecture, or organ-on-a-chip technologies. These models can offer a more physiologically relevant context for studying this compound's interactions with cells and its impact on specific signaling pathways. For example, to validate the pathways involved in this compound-induced apoptosis, researchers could use 3D cancer spheroid models and monitor key apoptotic markers and signaling molecules. Similarly, investigating its anti-inflammatory effects could involve using co-culture models of immune cells and target cells, assessing the modulation of inflammatory mediators.

Studies evaluating the biological activities of plant extracts containing this compound, such as Eruca sativa extract, have utilized in vitro assays to demonstrate effects like antibacterial and antibiofilm activity against food-borne pathogens and anticancer potential against colorectal cancer cell lines mdpi.comnih.gov. These studies provide a foundation for further research using more advanced in vitro models to isolate the effects of this compound and validate the specific pathways involved. The integration of in silico predictions with experimental validation in vitro is a powerful approach for confirming potential molecular mechanisms news-medical.netnih.gov.

Table 1 presents example data from an in vitro study on the antibacterial and antibiofilm activity of Eruca sativa crude extract, which contains this compound. nih.gov

| Bacterial Strain | Zone of Inhibition (cm) | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) | Biofilm Adhesion Reduction (%) |

| Staphylococcus aureus | 2.63 ± 0.32 | 125 | 250 | 73.45 | 67.50 |

| Pseudomonas aeruginosa | - | 500 | 1000 | 62.70 | 55.86 |

| Escherichia coli | - | 500 | 1000 | 68.17 | 61.23 |

| Salmonella enterica ser. Typhi | 1.56 ± 0.15 | 500 | 1000 | 58.68 | 47.59 |

Note: Data presented is for Eruca sativa crude extract, which contains this compound, not pure this compound. Zone of inhibition data for P. aeruginosa and E. coli was not available in the source.

Exploration of this compound's Significance in Desiccation Tolerance Metabolomics

The exploration of this compound's significance in desiccation tolerance metabolomics represents a nascent but potentially fruitful area of research. Desiccation tolerance, the ability of an organism to survive extreme dehydration, is a remarkable adaptation found in certain plants, known as resurrection plants uct.ac.zanih.gov. These plants undergo significant metabolic changes during dehydration and rehydration to protect cellular structures and maintain viability uct.ac.zanih.gov. Metabolomic studies have been instrumental in identifying the metabolic alterations associated with desiccation tolerance in resurrection plants, revealing the accumulation of protective metabolites and the modulation of various metabolic pathways uct.ac.zanih.gov.

As a plant metabolite, this compound could potentially play a role in the complex metabolic reprogramming that occurs during the acquisition of desiccation tolerance. Future research could investigate whether this compound is present in desiccation-tolerant plants and if its levels change in response to dehydration. Metabolomic profiling of this compound-containing plants under drought stress could reveal its involvement in stress response pathways. While current research on desiccation tolerance metabolomics has highlighted the roles of various other metabolites and lipid changes uct.ac.zanih.gov, the specific contribution of sesquiterpene lactones like this compound in this process remains largely unexplored. Investigating its presence, metabolism, and potential protective functions during dehydration could uncover novel insights into the biochemical mechanisms underlying desiccation tolerance.

Q & A

Basic: What analytical techniques are most effective for identifying and characterizing Linifolin A in plant extracts?

Answer:

this compound’s identification requires a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for separation and preliminary identification . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) is critical for structural elucidation, particularly to distinguish this compound from structurally similar flavonoids. Researchers should validate methods using reference standards and replicate analyses to ensure reproducibility .

Example Workflow:

Extraction: Use methanol-water (70:30) with sonication.

Separation: HPLC with a C18 column and gradient elution.

Identification: Compare retention times and MS/MS fragmentation patterns against authenticated standards.

Basic: What are the known biological activities of this compound, and how are these assays validated?

Answer:

this compound exhibits antioxidant, anti-inflammatory, and potential anticancer properties. Common assays include:

- Antioxidant: DPPH radical scavenging assay (IC values).

- Anti-inflammatory: Inhibition of COX-2 via ELISA.

- Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7).

Assays must include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to minimize variability. Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm significance .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50_{50}50 values across studies)?

Answer:

Contradictions often arise from methodological differences. To address this:

- Standardize Protocols: Adopt consensus guidelines (e.g., OECD for cytotoxicity assays).

- Control Variables: Document solvent purity, cell passage number, and incubation conditions.

- Meta-Analysis: Compare datasets using statistical tools (e.g., random-effects models) to identify outliers or confounding factors .

Example Table:

| Study | IC (μM) | Cell Line | Solvent |

|---|---|---|---|

| A (2020) | 12.3 ± 1.2 | HeLa | DMSO |

| B (2022) | 28.7 ± 3.1 | MCF-7 | Ethanol |

Note: Discrepancies may stem from solvent-induced membrane permeability differences.

Advanced: How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

Answer:

Employ a multi-omics approach:

Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

Proteomics: SILAC labeling to quantify protein expression changes.

Metabolomics: LC-MS to track metabolite flux.

Use CRISPR-Cas9 knockouts of candidate targets (e.g., NF-κB) to validate pathways. Ensure experimental feasibility by piloting sample sizes and power analysis (α = 0.05, β = 0.2) .

Advanced: What strategies are effective for optimizing this compound synthesis to improve yield and scalability for in vivo studies?

Answer:

Synthetic optimization involves:

- Route Selection: Semi-synthesis from abundant precursors (e.g., naringenin) vs. total synthesis.

- Catalysis: Screen transition-metal catalysts (e.g., Pd/C for hydrogenation).

- Green Chemistry: Use microwave-assisted reactions to reduce time/solvent waste.

Characterize intermediates via TLC and -NMR. Compare yields across 3+ independent syntheses .

Advanced: How can researchers address challenges in this compound’s bioavailability and pharmacokinetics during preclinical development?

Answer:

- Formulation: Use nanoemulsions or liposomes to enhance solubility.

- PK Studies: Conduct in vivo assays (rodents) with LC-MS quantification of plasma/tissue concentrations.

- Metabolite Profiling: Identify Phase I/II metabolites using hepatic microsomes.

Include negative controls (e.g., vehicle-only groups) and adhere to ethical guidelines for animal studies .

Methodological: How should contradictory findings in this compound’s cytotoxicity be reported to ensure academic rigor?

Answer:

- Transparency: Disclose all raw data and experimental conditions (e.g., cell culture media, serum concentration).

- Error Analysis: Calculate confidence intervals and effect sizes.

- Contextualize: Discuss how batch-to-batch variability in plant sources may impact bioactivity.

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .

Methodological: What are best practices for integrating this compound research into broader flavonoid studies?

Answer:

- Comparative Studies: Benchmark this compound against quercetin or kaempferol using standardized assays.

- Structure-Activity Relationships (SAR): Modify hydroxylation patterns to isolate key functional groups.

- Literature Review: Use tools like PICO (Population, Intervention, Comparison, Outcome) to frame hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.